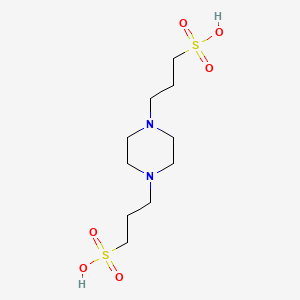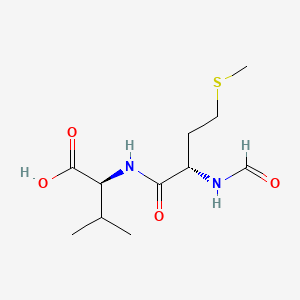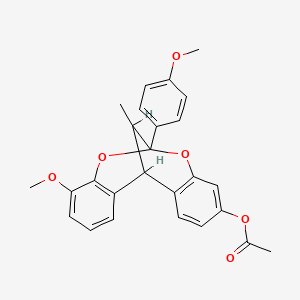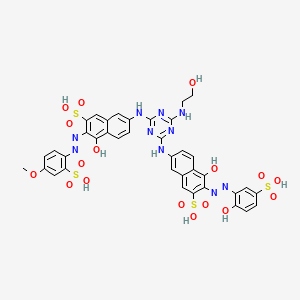
1,4-哌嗪二丙磺酸
描述
1,4-Piperazinedipropanesulfonic acid, also known as PIPPS, is a compound with the CAS Number 5625-56-9 . It has a molecular weight of 330.43 and is commonly used in scientific experiments. It is a non-metal complexing, zwitterionic buffer with mixed-mode dissociation constants of pKa1 = 3.73 and pKa2 = 7.96 (100 mM, 25°C) .
Molecular Structure Analysis
The InChI code for 1,4-Piperazinedipropanesulfonic acid is1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1,4-Piperazinedipropanesulfonic acid has a molecular weight of 330.43 . It is a non-metal complexing, zwitterionic buffer with mixed-mode dissociation constants of pKa1 = 3.73 and pKa2 = 7.96 (100 mM, 25°C) . More specific physical and chemical properties are not available from the search results.科学研究应用
生化研究缓冲剂
PIPPS被广泛认为是生化和生物学研究中的缓冲剂。 它是“Good’s 缓冲剂”组的一部分,该组是两性离子化合物,以其对生化过程的最小干扰而闻名 。 PIPPS 由于其不形成金属络合物的特性和在波长大于 240 纳米的范围内呈惰性而特别有价值,使其适用于紫外线敏感的实验 .
药物发现和药物化学
哌嗪部分是 PIPPS 的核心成分,是药物发现中最常见的第三种氮杂环化合物。哌嗪结构在具有广泛特性的药理学剂中很常见,包括抗焦虑、抗病毒、心血管保护、抗癌和抗抑郁作用。 哌嗪中氮原子的存在允许形成氢键,这提高了候选药物的水溶性和生物利用度 .
有机合成中的 C–H 官能化
有机合成的最新进展突出了哌嗪(如 PIPPS)在 C–H 官能化中的作用。该过程对于创建结构多样的分子至关重要,这是开发新药物的关键步骤。 哌嗪环的碳原子官能化允许引入各种取代基,从而增强分子的药理学特征 .
生物实验室 pH 控制
在生物实验室中,将 pH 值维持在特定范围内对于生物分子的稳定性和活性至关重要。 PIPPS 用作此类目的的优秀 pH 缓冲剂,确保 pH 在实验过程中保持稳定,这对可重复的结果至关重要 .
电泳和色谱法
PIPPS 用作电泳和色谱法中的缓冲液组分。它的缓冲能力有助于维持一致的 pH 值,这对于根据电荷和大小分离分子至关重要。 此应用在蛋白质、核酸和其他生物分子的分析中尤为重要 .
细胞培养基
PIPPS 可用于细胞培养基,为细胞提供稳定的离子环境。 这种稳定性对于细胞生长和分化是必需的,PIPPS 的缓冲能力有助于维持培养基的 pH 值,这对最佳细胞健康和功能至关重要 .
酶反应研究
酶动力学和反应研究通常需要稳定的 pH 值以准确测量酶活性。 PIPPS 用于这些研究中以缓冲反应混合物,确保 pH 值不波动并影响酶的性能 .
光谱学研究
在光谱学研究中,特别是涉及紫外/可见光谱的研究中,PIPPS 用作不干扰特定波长测量的缓冲液。 这种不干扰对于获得准确可靠的光谱数据至关重要 .
作用机制
Target of Action
1,4-Piperazinedipropanesulfonic acid, also known as PIPPS, is primarily known for its role as a buffering agent in biochemical and biological research . It is a zwitterionic compound, meaning it contains both positive and negative charges, making it an effective buffer in maintaining pH levels in biological systems .
Mode of Action
The primary mode of action of 1,4-Piperazinedipropanesulfonic acid is to maintain the pH of the biological system in which it is used. As a buffering agent, it can absorb excess hydrogen or hydroxide ions, preventing significant changes in pH . This is crucial in many biological systems, as enzymes and other biochemical processes often require a specific pH range to function optimally .
Biochemical Pathways
1,4-Piperazinedipropanesulfonic acid does not directly participate in biochemical pathways. Instead, it helps maintain the optimal conditions for these pathways to occur. By buffering the pH, it ensures that enzymes and other proteins involved in these pathways can function at their best .
Pharmacokinetics
As a buffering agent, its absorption, distribution, metabolism, and excretion (adme) would largely depend on the specific biological system in which it is used .
Result of Action
The primary result of the action of 1,4-Piperazinedipropanesulfonic acid is the maintenance of a stable pH in the biological system where it is used. This stability allows for optimal functioning of enzymes and other proteins, facilitating various biochemical reactions .
Action Environment
The efficacy and stability of 1,4-Piperazinedipropanesulfonic acid as a buffering agent can be influenced by various environmental factors. For instance, temperature and ionic strength can affect its buffering capacity. It is generally stable under a wide range of conditions, making it a reliable choice for many biological research applications .
安全和危害
属性
IUPAC Name |
3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPTSJWDUCMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063966 | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-56-9 | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine-1,4-dipropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)







![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)
